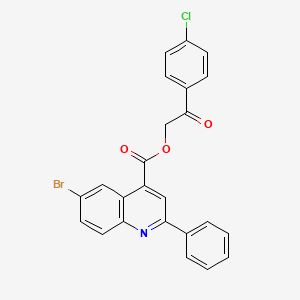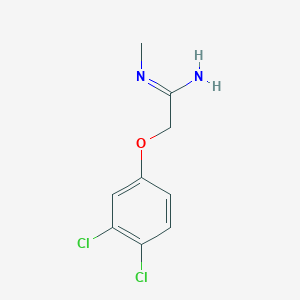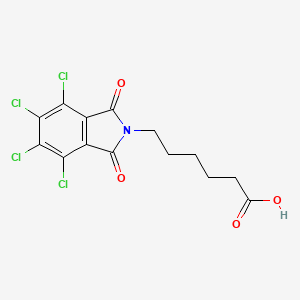
6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tetrachlorinated isoindoline-1,3-dione moiety attached to a hexanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid typically involves the condensation of tetrachlorophthalic anhydride with hexanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, time, and pH, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to monitor the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The tetrachlorinated isoindoline-1,3-dione moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which may exhibit different chemical and biological properties.
Applications De Recherche Scientifique
6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The tetrachlorinated isoindoline-1,3-dione moiety is believed to play a crucial role in its biological activity by binding to target proteins and enzymes, thereby modulating their function. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(1,3-Dioxoisoindol-2-yl)hexanoic acid: A structurally similar compound with a non-chlorinated isoindoline-1,3-dione moiety.
6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid: Another related compound with a similar core structure but different substituents.
Uniqueness
6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid is unique due to the presence of four chlorine atoms on the isoindoline-1,3-dione moiety, which imparts distinct chemical and biological properties. This tetrachlorination enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H11Cl4NO4 |
|---|---|
Poids moléculaire |
399.0 g/mol |
Nom IUPAC |
6-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H11Cl4NO4/c15-9-7-8(10(16)12(18)11(9)17)14(23)19(13(7)22)5-3-1-2-4-6(20)21/h1-5H2,(H,20,21) |
Clé InChI |
BUPDEHNMNYYOPF-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


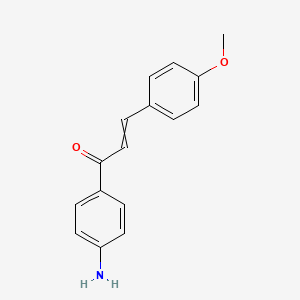
![4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide](/img/structure/B12464035.png)
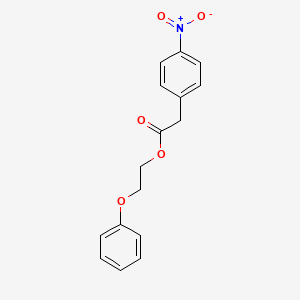
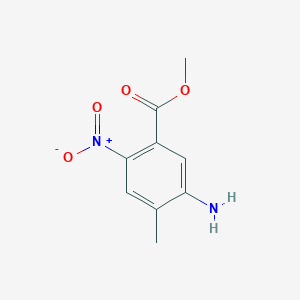
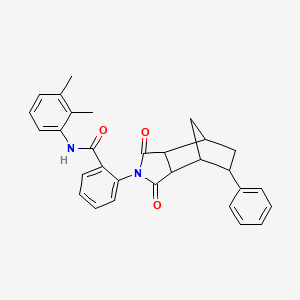
![Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12464058.png)
![but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B12464068.png)
![1-{[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl}piperidine](/img/structure/B12464072.png)

![N-[4-(butanoylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B12464075.png)
![(4Z)-4-[(allylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12464085.png)
![3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12464091.png)
